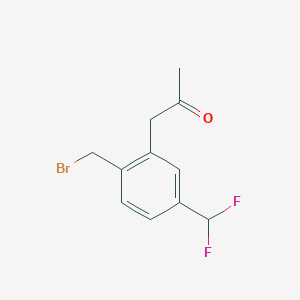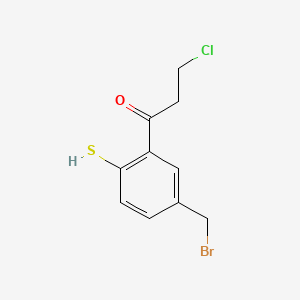
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a diazepane backbone, with a methanesulfonylphenyl group providing additional functional properties.
Méthodes De Préparation
The synthesis of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the cyclopropane ring and the diazepane backbone separately. These components are then combined under specific reaction conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of cyclopropane and diazepane derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The cyclopropane ring and diazepane backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfonylphenyl group can further enhance these interactions by providing additional binding sites.
Comparaison Avec Des Composés Similaires
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-tetrazol-5-ylmethylpiperazine: This compound features a tetrazole ring instead of a diazepane backbone, leading to different chemical and biological properties.
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-oxazine: This compound features an oxazine ring, which can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C16H22N2O3S |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
cyclopropyl-[4-(4-methylsulfonylphenyl)-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)15-7-5-14(6-8-15)17-9-2-10-18(12-11-17)16(19)13-3-4-13/h5-8,13H,2-4,9-12H2,1H3 |
Clé InChI |
SCASCEZGAVTRQC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCN(CC2)C(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


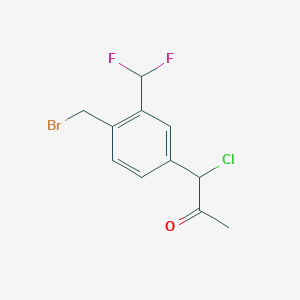
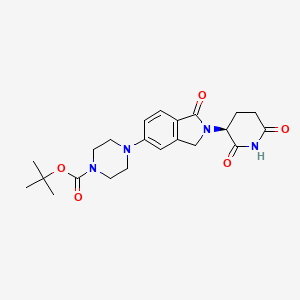
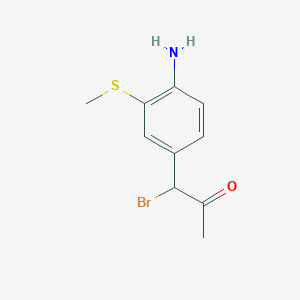

![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
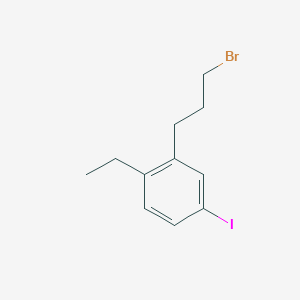
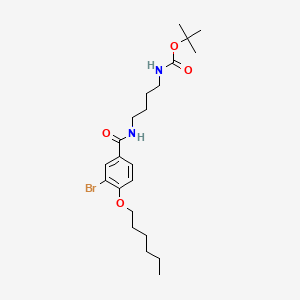
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14052081.png)
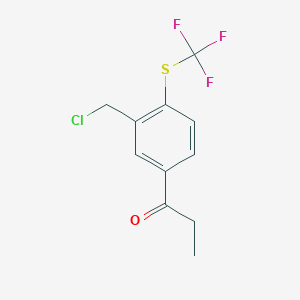
![[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B14052100.png)
![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)
